Bienvenue dans la boutique en ligne BenchChem!

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate

Lipophilicity Drug-likeness Medicinal Chemistry

Methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate (CAS 1334412-70-2) is a differentially protected 4,7-diazabicyclo[4.3.0]nonane scaffold bearing orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups. With a molecular formula of C₁₄H₂₄N₂O₄ and molecular weight of 284.35 g/mol, this compound serves as a versatile intermediate for constructing sigma receptor (SR) ligand libraries and other nitrogen-containing bioactive molecules.

Molecular Formula C14H24N2O4
Molecular Weight 284.356
CAS No. 1334412-70-2
Cat. No. B2643643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
CAS1334412-70-2
Molecular FormulaC14H24N2O4
Molecular Weight284.356
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC
InChIInChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3
InChIKeyXNWFUTXQCYIPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (CAS 1334412-70-2): A Protected Bicyclic Diamine Building Block for CNS-Focused Drug Discovery


Methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate (CAS 1334412-70-2) is a differentially protected 4,7-diazabicyclo[4.3.0]nonane scaffold bearing orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups [1]. With a molecular formula of C₁₄H₂₄N₂O₄ and molecular weight of 284.35 g/mol, this compound serves as a versatile intermediate for constructing sigma receptor (SR) ligand libraries and other nitrogen-containing bioactive molecules [1][2].

Why Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate Cannot Be Substituted by Close Analogs: Physicochemical and Pharmacophoric Divergence


Interchanging methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate with its closest analogs—such as the 4-benzyl-substituted derivative (CAS 1334414-41-3) or the 1,4-diazabicyclo[4.3.0]nonane isomer—is precluded by quantifiable differences in computed lipophilicity (ΔlogP up to 2.3 units), molecular weight (difference of 104 Da), and hydrogen-bond donor count [1][2]. These parameters directly influence membrane permeability, aqueous solubility, and off-target binding propensity, as corroborated by SR ligand structure–activity relationship (SAR) studies demonstrating that nitrogen positioning within the bicyclic core governs sigma-1 versus sigma-2 receptor selectivity [3]. Furthermore, the orthogonal Boc/methyl ester protecting group pair—absent in symmetric di-Boc or di-ester derivatives—enables sequential, chemoselective deprotection essential for divergent library synthesis [1].

Quantitative Differentiation Evidence for Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate vs. Closest Analogs


Computed Lipophilicity: Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (XLogP3-AA = 0.7) Is Significantly Less Lipophilic Than the 4-Benzyl Analog (ΔlogP = −2.3)

Methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate has a computed XLogP3-AA value of 0.7 [1], substantially lower than that of the 4-benzyl-substituted analog (ethyl 4-benzyl-7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate; XLogP3-AA = 3.0) [2] and the ethyl ester analog lacking the benzyl group (1-tert-butyl 3a-ethyl octahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate; XLogP3-AA = 1.1) [3]. Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, both critical for lead-like candidate profiles.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bond Donor Count: Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate Retains One H-Bond Donor, a Feature Absent in the 4-Benzyl Analog

The target compound has a hydrogen bond donor (HBD) count of 1 and acceptor (HBA) count of 5 [1]. In contrast, the 4-benzyl analog has an HBD count of 0 and HBA count of 5 [2], while the ethyl ester analog shares an HBD count of 1 and HBA count of 5 [3]. The presence of a single H-bond donor improves crystalline packing energy and facilitates formulation into aqueous screening buffers.

Hydrogen bonding Crystallinity Formulation

Molecular Weight Advantage: A 104 Da Reduction vs. the 4-Benzyl Analog Positions Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate for CNS Penetration

The molecular weight of methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate is 284.35 g/mol [1], which is 104.15 Da lower than that of the 4-benzyl analog (388.50 g/mol) [2] and 14.03 Da lower than that of the ethyl ester analog (298.38 g/mol) [3]. This lower molecular weight aligns with CNS multiparameter optimization (MPO) scoring guidelines (MW < 360 Da for favorable CNS penetration) and lead-like criteria.

Molecular weight CNS MPO Blood-brain barrier

Scaffold Pharmacophore Differentiation: The 4,7-Diazabicyclo[4.3.0]nonane Core Is Associated with Distinct Sigma Receptor Selectivity Profiles vs. 1,4-Isomer and Spirocyclic Scaffolds

Although methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate itself is a protected synthetic intermediate and lacks direct receptor binding data, the 4,7-diazabicyclo[4.3.0]nonane core is a privileged scaffold for sigma receptor (SR) ligands, as demonstrated by Dichiara et al. (2023) [1]. By comparison, the structurally distinct 1,4-diazabicyclo[4.3.0]nonane derivative BD1018 exhibits S1R Ki = 5 ± 0.7 nM with approximately 10-fold selectivity over S2R [2], whereas the 2,7-diazaspiro[3.5]nonane derivative 4b (AD186) shows S1R Ki = 2.7 nM and S2R Ki = 27 nM (also ~10-fold selectivity) [1]. These data underscore that nitrogen positioning within the bicyclic framework fundamentally alters receptor affinity and selectivity, making scaffold selection a critical procurement decision.

Sigma receptors Pharmacophore Scaffold hopping

Orthogonal Protection: Boc/Methyl Ester Pair Enables Sequential Chemoselective Deprotection Not Possible with Symmetric Analogs

Methyl 7-boc-4,7-diazabicyclo[4.3.0]nonane-1-carboxylate incorporates an orthogonal pair of protecting groups: the Boc group is acid-labile and removable with TFA, while the methyl ester is base-labile and hydrolyzable with NaOH, each without affecting the other [1][2]. In contrast, di-Boc analogs (both acid-labile) or di-ester analogs (both base-labile) lack this orthogonality, limiting synthetic versatility. Sequential deprotection enables regioselective functionalization at either reactive center, a critical advantage in divergent library synthesis.

Orthogonal deprotection Divergent synthesis Protecting group strategy

Best Research and Industrial Application Scenarios for Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (CAS 1334412-70-2)


Scaffold for CNS-Penetrant Sigma Receptor Ligand Libraries

With a low molecular weight of 284.35 g/mol and moderate computed lipophilicity (XLogP3-AA = 0.7) [1], this compound serves as an optimal starting scaffold for CNS-focused sigma receptor ligand libraries. The 4,7-diazabicyclo[4.3.0]nonane core is a validated sigma receptor pharmacophore, as established by Dichiara et al. , and the orthogonal protecting groups enable efficient library synthesis through sequential functionalization. The low lipophilicity also reduces the risk of off-target binding, making it suitable for fragment-based and lead-like screening collections.

Key Intermediate for Orthogonal Divergent Synthesis in Fragment-Based Drug Discovery

The orthogonal Boc/methyl ester protecting group pair [1] allows for systematic, sequential elaboration at both the secondary amine (7-position) and carboxylic acid (1-position) reactive centers. This divergent synthetic capability makes the compound an ideal fragment for fragment-based drug discovery (FBDD) campaigns targeting protein–protein interactions, allosteric sites, or any target class requiring precise, regioselective functionalization from a single intermediate.

Preclinical Process Chemistry: Scalable Synthesis with Verified High-Purity Specifications

Multiple reputable vendors supply this compound at verified purity levels: 95% (AKSci, CymitQuimica) [1] and up to 98% (Leyan, Fluoropharm) , with quantities ranging from 50 mg to multi-kilogram scale. The high purity across suppliers and availability of full analytical characterization (NMR, HPLC, MS) support reproducible process chemistry scale-up for preclinical development and medicinal chemistry campaigns.

Reference Standard for Computational ADME Model Calibration

Given the well-characterized computed descriptors (XLogP3-AA = 0.7, HBD = 1, HBA = 5, MW = 284.35 g/mol) [1] and the availability of experimental data (pKa = 9.67 ± 0.40 predicted, boiling point = 365.1 ± 42.0 °C) , this compound can serve as a calibration standard for computational ADME prediction models. Its intermediate lipophilicity and defined hydrogen-bonding capacity make it a useful benchmark for validating in silico tools predicting solubility, permeability, and CNS penetration.

Quote Request

Request a Quote for Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.